Peroxisome Proliferation Potency: 2-Ethyl-5-hydroxyhexanoic Acid vs. 2-Ethylhexanoic Acid (EHA) and Other DEHA Metabolites
In primary mouse and rat hepatocyte cultures, 2-ethyl-5-hydroxyhexanoic acid (tested at 2 mM) induced peroxisomal fatty acyl-CoA oxidase (PCO) activity 15-fold in mice and 5-fold in rats. In contrast, its metabolic precursor 2-ethylhexanoic acid (EHA) induced PCO 25-fold in mice and 9-fold in rats at half the concentration (1 mM). Two other tertiary metabolites—2-ethyl-5-oxohexan-1-oic acid and 2-ethylhexan-1,6-dioic acid—showed only marginal activity (2–3-fold induction at 2 mM in both species), comparable to untreated controls [1]. This establishes a clear potency rank order: EHA >> 2-ethyl-5-hydroxyhexanoic acid > 5-keto ≈ dioic acid.
| Evidence Dimension | Peroxisome proliferation potency (PCO fold-induction in primary hepatocytes) |
|---|---|
| Target Compound Data | Mouse: 15-fold at 2 mM; Rat: 5-fold at 2 mM |
| Comparator Or Baseline | 2-Ethylhexanoic acid (EHA): Mouse 25-fold, Rat 9-fold at 1 mM; 2-Ethyl-5-oxohexan-1-oic acid: 2-3-fold at 2 mM; 2-Ethylhexan-1,6-dioic acid: 2-3-fold at 2 mM |
| Quantified Difference | EHA is ~1.7-fold (mouse) to ~1.8-fold (rat) more potent at half the concentration; 5-hydroxy is ~5–7.5-fold more potent than 5-keto or dioic acid at equimolar concentration |
| Conditions | Primary rat and mouse hepatocyte cultures; marker enzyme: cyanide-insensitive fatty acyl-CoA oxidase (PCO); exposure duration not specified in abstract |
Why This Matters
Procurement of the correct hydroxylated metabolite is essential for dose-response and SAR studies: using EHA would overestimate peroxisome proliferation risk by >3-fold on a molar basis, while using the 5-keto or dioic acid analogs would underestimate it by ~5-fold.
- [1] Cornu MC, et al. Identification of the proximate peroxisome proliferator(s) derived from di(2-ethylhexyl) adipate and species differences in response. Biochem Pharmacol. 1992;43(10):2129-2134. doi:10.1016/0006-2952(92)90171-E View Source
